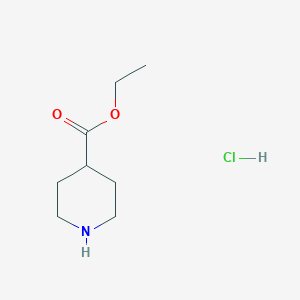

Ethyl piperidine-4-carboxylate hydrochloride

説明

BenchChem offers high-quality Ethyl piperidine-4-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl piperidine-4-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl piperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-3-5-9-6-4-7;/h7,9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZAKTXWTXRXNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594398 | |

| Record name | Ethyl piperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147636-76-8 | |

| Record name | Ethyl piperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl Piperidine-4-Carboxylate Hydrochloride: A Technical Overview of its Basic Properties

For Researchers, Scientists, and Drug Development Professionals

Ethyl piperidine-4-carboxylate hydrochloride is a pivotal building block in the synthesis of a wide array of pharmaceutical compounds. Its piperidine core is a common motif in centrally active agents, making a thorough understanding of its fundamental physicochemical properties essential for its effective application in drug discovery and development. This technical guide provides an in-depth look at the core basic properties of ethyl piperidine-4-carboxylate hydrochloride, complete with experimental protocols and structured data for ease of reference.

Core Physicochemical Properties

The hydrochloride salt of ethyl piperidine-4-carboxylate exists as a white to off-white crystalline solid under standard conditions. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ClNO₂ | --INVALID-LINK-- |

| Molar Mass | 193.67 g/mol | --INVALID-LINK-- |

| Melting Point | 140-142 °C | --INVALID-LINK-- |

| Boiling Point | 254 °C (at 760 mmHg) | --INVALID-LINK-- |

| Flash Point | 107.4 °C | --INVALID-LINK-- |

| Vapor Pressure | 0.014 mmHg (at 25 °C) | --INVALID-LINK-- |

| Solubility | Soluble in water | --INVALID-LINK-- |

| pKa (Predicted for free base) | 9.83 ± 0.10 | --INVALID-LINK-- |

| Appearance | Colorless or pale yellow crystalline solid | --INVALID-LINK-- |

Chemical Reactivity and Stability

Ethyl piperidine-4-carboxylate hydrochloride is a stable compound under recommended storage conditions, which include keeping it under an inert atmosphere (nitrogen or argon) at 2-8°C. It is incompatible with strong oxidizing agents and strong bases.[1] Reaction with a strong base will deprotonate the piperidinium ion, yielding the free base, ethyl piperidine-4-carboxylate. Hazardous decomposition products formed under fire conditions include carbon oxides and nitrogen oxides.[1]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research. The following sections outline standard experimental protocols that can be applied to ethyl piperidine-4-carboxylate hydrochloride.

Melting Point Determination

The melting point of ethyl piperidine-4-carboxylate hydrochloride can be determined using a standard capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry crystalline solid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate of approximately 10-20 °C per minute for a preliminary determination to find the approximate melting range.

-

Accurate Determination: The procedure is repeated with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C per minute.

-

Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range. For a pure substance, this range is typically narrow (0.5-2 °C).[2][3]

pKa Determination by Potentiometric Titration

The acidity of the piperidinium ion in ethyl piperidine-4-carboxylate hydrochloride can be determined by potentiometric titration.

Methodology:

-

Solution Preparation: A precisely weighed sample of ethyl piperidine-4-carboxylate hydrochloride is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: The solution is placed in a thermostatted beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base, typically sodium hydroxide (e.g., 0.1 M), is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the inflection point of the titration curve.

Aqueous Solubility Determination

A standard shake-flask method can be used to determine the aqueous solubility of ethyl piperidine-4-carboxylate hydrochloride.

Methodology:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of deionized water in a sealed container (e.g., a glass vial).

-

Equilibration: The mixture is agitated (e.g., using a shaker or rotator) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound in the diluted sample is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated conductivity meter, as the compound is an ionic salt.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.

Logical and Experimental Workflows

The characterization of ethyl piperidine-4-carboxylate hydrochloride follows a logical progression from synthesis to detailed property analysis.

Caption: Workflow for the synthesis, characterization, and application of ethyl piperidine-4-carboxylate hydrochloride.

The following diagram illustrates the key steps involved in the experimental determination of the basic properties of the compound.

Caption: Experimental workflow for determining the key basic properties of the compound.

References

An In-depth Technical Guide to Ethyl Piperidine-4-carboxylate Hydrochloride (CAS: 147636-76-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl piperidine-4-carboxylate hydrochloride is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its robust piperidine core, functionalized with an ethyl ester group, makes it a versatile intermediate in the development of a wide array of pharmaceutical agents, particularly in the realm of analgesics and other central nervous system-targeting drugs. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and significant applications in drug discovery and development.

Chemical and Physical Properties

Ethyl piperidine-4-carboxylate hydrochloride is a white to off-white solid that is soluble in water and lower alcohols. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 147636-76-8 | [1] |

| Molecular Formula | C₈H₁₆ClNO₂ | [1] |

| Molecular Weight | 193.67 g/mol | [1] |

| Melting Point | 140-142 °C | |

| Boiling Point | 254 °C at 760 mmHg | |

| Flash Point | 107.4 °C | |

| Appearance | Solid | [1] |

| IUPAC Name | ethyl 4-piperidinecarboxylate hydrochloride | [1] |

| InChI Key | SNZAKTXWTXRXNI-UHFFFAOYSA-N | [1] |

Synthesis and Manufacturing

The synthesis of ethyl piperidine-4-carboxylate hydrochloride is typically achieved in a two-step process starting from isonipecotic acid (piperidine-4-carboxylic acid). The first step involves the Fischer esterification of the carboxylic acid to form the ethyl ester free base, followed by the formation of the hydrochloride salt.

Experimental Protocol: Synthesis of Ethyl Piperidine-4-carboxylate (Free Base)

This procedure outlines the laboratory-scale synthesis of the free base, a direct precursor to the hydrochloride salt.[2]

Materials:

-

Isonipecotic acid

-

Anhydrous ethanol

-

Thionyl chloride (SOCl₂)

-

Ethyl acetate (EtOAc)

-

10% Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve isonipecotic acid (1.0 eq) in anhydrous ethanol (approx. 10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (2.0-4.0 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 12-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the resulting residue in ethyl acetate.

-

Wash the organic layer with a 10% aqueous solution of sodium hydroxide, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl piperidine-4-carboxylate as an oil.

Experimental Protocol: Preparation of Ethyl Piperidine-4-carboxylate Hydrochloride

The hydrochloride salt is readily prepared by treating the free base with hydrochloric acid.

Materials:

-

Ethyl piperidine-4-carboxylate (free base)

-

Anhydrous diethyl ether or other suitable organic solvent

-

Anhydrous hydrogen chloride (gas or solution in a suitable solvent)

Procedure:

-

Dissolve the crude ethyl piperidine-4-carboxylate free base in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., diethyl ether, isopropanol) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution as a white solid.

-

Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to afford ethyl piperidine-4-carboxylate hydrochloride.

Spectroscopic Data

The structural confirmation of ethyl piperidine-4-carboxylate and its hydrochloride salt is typically performed using a combination of spectroscopic techniques. Below are the characteristic spectral data.

¹H NMR Spectroscopy

Ethyl piperidine-4-carboxylate (Free Base, CDCl₃): [3]

-

δ 4.13 (q, 2H, J=7.1 Hz): -O-CH₂-CH₃

-

δ 3.09 (m, 2H): Axial protons on C2 and C6 of the piperidine ring.

-

δ 2.64 (m, 2H): Equatorial protons on C2 and C6 of the piperidine ring.

-

δ 2.41 (m, 1H): Proton on C4 of the piperidine ring.

-

δ 1.89 (m, 2H): Axial protons on C3 and C5 of the piperidine ring.

-

δ 1.65 (m, 2H): Equatorial protons on C3 and C5 of the piperidine ring.

-

δ 1.25 (t, 3H, J=7.1 Hz): -O-CH₂-CH₃

For the hydrochloride salt , a downfield shift of the protons adjacent to the nitrogen atom is expected due to the positive charge. The NH proton will also be visible, typically as a broad singlet.

¹³C NMR Spectroscopy

Ethyl piperidine-4-carboxylate (Free Base, CDCl₃): (Predicted values)

-

δ 175.0: C=O (ester)

-

δ 60.5: -O-CH₂-CH₃

-

δ 45.5: C2 and C6 of the piperidine ring.

-

δ 41.5: C4 of the piperidine ring.

-

δ 28.5: C3 and C5 of the piperidine ring.

-

δ 14.2: -O-CH₂-CH₃

Upon protonation to form the hydrochloride salt, the chemical shifts of the carbons adjacent to the nitrogen (C2 and C6) will experience a downfield shift.

Infrared (IR) Spectroscopy

Ethyl piperidine-4-carboxylate (Free Base, neat):

-

~3300 cm⁻¹ (broad): N-H stretch

-

~2950-2850 cm⁻¹: C-H stretches (aliphatic)

-

~1730 cm⁻¹: C=O stretch (ester)

-

~1180 cm⁻¹: C-O stretch (ester)

For the hydrochloride salt , a broad absorption band in the region of 2700-2400 cm⁻¹ is expected, corresponding to the N⁺-H stretching vibration.

Mass Spectrometry

Ethyl piperidine-4-carboxylate (Free Base): [4]

-

m/z (EI+): 157 (M⁺), 112, 84, 56.

Applications in Drug Development

Ethyl piperidine-4-carboxylate hydrochloride is a key starting material and intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The piperidine scaffold is a common feature in many centrally acting drugs.

Synthesis of Opioid Analgesics

The 4-substituted piperidine structure is central to the pharmacophore of potent opioid analgesics such as Fentanyl and its analogs. While the direct synthesis of these compounds may start from different N-substituted piperidones, the underlying synthetic logic often involves the elaboration of a 4-substituted piperidine core, for which ethyl piperidine-4-carboxylate is a valuable precursor.

A representative synthetic pathway leading to a core structure found in potent analgesics like Carfentanil is illustrated below. This pathway highlights the utility of the 4-ethoxycarbonylpiperidine moiety.

Safety and Handling

Ethyl piperidine-4-carboxylate hydrochloride is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Ethyl piperidine-4-carboxylate hydrochloride is a fundamentally important building block for the synthesis of complex molecular architectures, particularly in the pharmaceutical industry. Its straightforward synthesis, well-characterized properties, and versatile reactivity make it an indispensable tool for medicinal chemists and process development scientists. The information compiled in this guide serves as a valuable resource for researchers working with this compound and highlights its continued significance in the pursuit of novel therapeutics.

References

Ethyl piperidine-4-carboxylate hydrochloride molecular structure

An In-depth Technical Guide to Ethyl Piperidine-4-carboxylate Hydrochloride

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of Ethyl piperidine-4-carboxylate hydrochloride, a key intermediate in pharmaceutical development. The information is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Molecular Identity and Properties

Ethyl piperidine-4-carboxylate hydrochloride is the salt form of the parent compound, ethyl piperidine-4-carboxylate. The piperidine ring is a prevalent scaffold in many pharmaceuticals, making this compound a valuable building block.[1] The hydrochloride salt is often preferred due to its crystalline nature and enhanced stability.[2]

Chemical and Physical Data

The properties of both the free base and its hydrochloride salt are summarized below for comparative analysis.

Table 1: Physicochemical Properties

| Property | Ethyl piperidine-4-carboxylate | Ethyl piperidine-4-carboxylate HCl | Citation |

| CAS Number | 1126-09-6 | 147636-76-8 | [3][4][5][6][7] |

| Molecular Formula | C₈H₁₅NO₂ | C₈H₁₆ClNO₂ | [3][5][7][8] |

| Molecular Weight | 157.21 g/mol | 193.67 g/mol | [3][5][6][7][8] |

| Appearance | Clear, colorless to slightly brown liquid | Colorless or pale yellow crystalline solid | [2][3] |

| Boiling Point | 204 °C (lit.) | 254 °C at 760 mmHg | [2][3][8][9] |

| Melting Point | N/A | 140-142 °C | [2] |

| Density | 1.02 g/mL at 25 °C (lit.) | N/A | [3][8][9] |

| Solubility | Miscible with water | Soluble in water | [2][3] |

Structural Identifiers

Table 2: Molecular Identifiers

| Identifier | Ethyl piperidine-4-carboxylate | Citation |

| SMILES | CCOC(=O)C1CCNCC1 | [3][4] |

| InChI | InChI=1S/C8H15NO2/c1-2-11-8(10)7-3-5-9-6-4-7/h7,9H,2-6H2,1H3 | [3][4][5] |

| InChIKey | RUJPPJYDHHAEEK-UHFFFAOYSA-N | [3][4][5] |

Spectroscopic Analysis

Spectroscopic data is crucial for the structural confirmation of Ethyl piperidine-4-carboxylate.

-

¹H NMR (400 MHz, CDCl₃): δ 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.07 (dt, J = 12.6, 3.6 Hz, 2H, 2 × CHpip), 2.61 (td, J = 12.3, 2.7 Hz, 2H, 2 × CHpip), 2.38 (tt, J = 11.3, 3.9 Hz, 1H, CH), 1.94 - 1.78 (m, 2H, 2 × CHpip), 1.59 (adtd, J = 13.4, 11.4, 4.0 Hz, 2H, 2 × CHpip), 1.24 (t, J = 7.1 Hz, 3H, OCH₂CH₃).[10]

-

Mass Spectrometry (ESI): m/z 158.2 [M+H]⁺.[10] Additional mass spectrum data (electron ionization) is available through the NIST WebBook.[11] IR and ¹³C NMR spectra are also available from various chemical suppliers.[4][12]

Synthesis and Experimental Protocols

Ethyl piperidine-4-carboxylate is commonly synthesized via Fischer esterification of 4-piperidinecarboxylic acid. The resulting free base can then be converted to its hydrochloride salt.

Synthesis of Ethyl piperidine-4-carboxylate

This protocol is based on the reaction of 4-piperidinecarboxylic acid with thionyl chloride in ethanol.[3][10]

Materials:

-

4-Piperidinecarboxylic acid (Isonipecotic acid)

-

Anhydrous Ethanol (EtOH)

-

Thionyl chloride (SOCl₂)

-

Ethyl acetate (EtOAc)

-

10% Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-piperidinecarboxylic acid (1.29 g, 10.0 mmol) in anhydrous ethanol (50 mL) in a round-bottom flask.[3][10]

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add thionyl chloride (2.91 mL, 40.0 mmol) dropwise to the cooled solution.[3][10]

-

Remove the ice bath and heat the reaction mixture to reflux. Stir at reflux for 48 hours.[3]

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure, yielding a yellow, oily crude product.[3][10]

-

Dissolve the crude product in ethyl acetate (EtOAc).

-

Wash the organic solution with a 10% sodium hydroxide (NaOH) solution.[3][10]

-

Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the final product as a clear oil (yields up to 94%).[3][10]

-

Confirm the structure using ¹H NMR and mass spectrometry.[3][10]

Preparation of Ethyl piperidine-4-carboxylate Hydrochloride

The hydrochloride salt is typically prepared by reacting the synthesized ethyl 4-piperidinecarboxylate with hydrochloric acid.[2]

Materials:

-

Ethyl piperidine-4-carboxylate

-

Anhydrous solvent (e.g., diethyl ether, isopropanol)

-

Anhydrous Hydrogen Chloride (HCl) gas or a solution of HCl in an appropriate solvent

Procedure:

-

Dissolve the purified ethyl piperidine-4-carboxylate in a minimal amount of a suitable anhydrous solvent.

-

Bubble anhydrous HCl gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., HCl in isopropanol) dropwise while stirring.

-

Continue the addition until precipitation of the hydrochloride salt is complete.

-

Collect the resulting solid by filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum to yield the final product.

Applications in Drug Development

Ethyl piperidine-4-carboxylate is a versatile pharmaceutical intermediate.[13] Its structure serves as a crucial building block in the synthesis of a wide range of therapeutic agents.[4] Notable applications include its use in the development of:

-

Antipsychotic and antidepressant medications.[4]

-

Modulators of the SMN (Survival of Motor Neuron) protein, which are vital for treating spinal muscular atrophy.[13]

-

Analgesic, anti-inflammatory, and anesthetic drugs.[1]

The ester and piperidine functionalities allow for diverse chemical modifications, making it an important starting material for creating complex and novel drug candidates.[1][13]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Ethyl piperidine-4-carboxylate.

Caption: Workflow for the synthesis of Ethyl piperidine-4-carboxylate.

References

- 1. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]

- 2. chembk.com [chembk.com]

- 3. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Ethyl piperidine-4-carboxylate [webbook.nist.gov]

- 6. 147636-76-8 | Ethyl 4-piperidinecarboxylate hydrochloride | Tetrahedron [thsci.com]

- 7. scbt.com [scbt.com]

- 8. 1126-09-6 CAS MSDS (Ethyl 4-piperidinecarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. 1126-09-6 Cas No. | Ethyl piperidine-4-carboxylate | Apollo [store.apolloscientific.co.uk]

- 10. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 11. Ethyl piperidine-4-carboxylate [webbook.nist.gov]

- 12. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR spectrum [chemicalbook.com]

- 13. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of Ethyl Piperidine-4-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for ethyl piperidine-4-carboxylate hydrochloride, a key intermediate in the pharmaceutical industry.[1][2] The document outlines common synthetic routes, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

Ethyl piperidine-4-carboxylate, also known as ethyl isonipecotate, and its hydrochloride salt are valuable building blocks in the synthesis of a wide range of pharmaceutical active ingredients (APIs).[2] The piperidine moiety is a common scaffold in drugs targeting the central nervous system, among other therapeutic areas. This guide focuses on the most prevalent and practical methods for the preparation of ethyl piperidine-4-carboxylate hydrochloride, providing the necessary technical details for laboratory and potential scale-up applications.

Primary Synthesis Pathways

Two principal routes dominate the synthesis of ethyl piperidine-4-carboxylate: the direct esterification of isonipecotic acid and the catalytic hydrogenation of ethyl isonicotinate. The final step in both pathways involves the formation of the hydrochloride salt.

Route 1: Fischer Esterification of Isonipecotic Acid

The most straightforward and widely employed method for synthesizing ethyl piperidine-4-carboxylate is the Fischer esterification of isonipecotic acid (piperidine-4-carboxylic acid). This reaction is typically acid-catalyzed and driven to completion by removing the water formed during the reaction. A common approach involves the use of thionyl chloride, which reacts with ethanol to generate anhydrous HCl in situ, thereby catalyzing the esterification.[3][4][5]

Caption: Fischer Esterification of Isonipecotic Acid.

A detailed experimental procedure for the synthesis of ethyl piperidine-4-carboxylate from isonipecotic acid is as follows:[3][4]

-

Reaction Setup: Dissolve isonipecotic acid (10.0 mmol, 1.29 g) in anhydrous ethanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add thionyl chloride (40.0 mmol, 2.91 mL) dropwise to the stirred solution.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 48 hours.

-

Work-up:

-

Cool the reaction mixture and remove the solvent under reduced pressure to obtain a crude oily product.

-

Dissolve the crude product in ethyl acetate (EtOAc).

-

Wash the organic layer with a 10% sodium hydroxide (NaOH) solution.

-

Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield ethyl piperidine-4-carboxylate as a clear oil.

-

-

Hydrochloride Salt Formation: To form the hydrochloride salt, the purified ethyl piperidine-4-carboxylate can be dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride in the same or another appropriate solvent. The hydrochloride salt will precipitate and can be collected by filtration.[6]

| Parameter | Value | Reference |

| Starting Material | Isonipecotic Acid | [3][4] |

| Reagents | Anhydrous Ethanol, Thionyl Chloride | [3][4] |

| Reaction Temperature | 0 °C to Reflux | [3][4] |

| Reaction Time | 48 hours | [3][4] |

| Product Yield | 94% (for the free base) | [3][4] |

Route 2: Catalytic Hydrogenation of Ethyl Isonicotinate

An alternative pathway involves the reduction of the pyridine ring of ethyl isonicotinate. This method is advantageous when isonipecotic acid is less readily available or more expensive than ethyl isonicotinate. The hydrogenation is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.[7]

Caption: Catalytic Hydrogenation of Ethyl Isonicotinate.

While specific patented procedures may vary, a general protocol for the catalytic hydrogenation of a pyridine derivative is as follows:

-

Reaction Setup: In a hydrogenation vessel, dissolve ethyl isonicotinate in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (typically 5-10% by weight).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure and stir the mixture at a specified temperature until the theoretical amount of hydrogen is consumed.

-

Work-up:

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl piperidine-4-carboxylate.

-

-

Purification and Salt Formation: The crude product can be purified by distillation or chromatography. The hydrochloride salt is then formed as described in Route 1.

Quantitative data for this route is highly dependent on the specific catalyst, solvent, pressure, and temperature used. The following table provides a general range of conditions.

| Parameter | General Value/Condition |

| Starting Material | Ethyl Isonicotinate |

| Catalyst | Palladium on Carbon (Pd/C) |

| Hydrogen Pressure | Varies (e.g., atmospheric to high pressure) |

| Reaction Temperature | Room temperature to elevated temperatures |

| Solvent | Ethanol, Methanol |

| Product Yield | Generally high, can exceed 90% |

Alternative Synthesis Routes

Other less common methods for synthesizing the piperidine-4-carboxylate core structure exist, such as one-step cyclization reactions. For instance, a patented method describes the reaction of a compound with active methylene and N-substituted diethanolamine diphenyl sulfonate in the presence of sodium hydride to form N-substituted 4-substituted ethyl piperidine-4-carboxylates.[7] However, for the unsubstituted parent compound, the two primary routes described above are the most prevalent.

Conclusion

The synthesis of ethyl piperidine-4-carboxylate hydrochloride is well-established, with the Fischer esterification of isonipecotic acid being a common and high-yielding method. The catalytic hydrogenation of ethyl isonicotinate provides a viable alternative, particularly for large-scale production where the starting material cost is a significant factor. The choice of synthesis route will depend on factors such as the availability and cost of starting materials, required purity of the final product, and the scale of the synthesis. The experimental protocols and data provided in this guide offer a solid foundation for researchers and drug development professionals working with this important pharmaceutical intermediate.

References

- 1. Page loading... [wap.guidechem.com]

- 2. ETHYL ISONIPECOTATE Manufacturer, Supplier, Exporter [somu-group.com]

- 3. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]

- 4. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 6. chembk.com [chembk.com]

- 7. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]

Ethyl Piperidine-4-Carboxylate Hydrochloride: A Technical Overview of its Role as a Versatile Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl piperidine-4-carboxylate hydrochloride, also known as ethyl isonipecotate hydrochloride, is a heterocyclic compound widely utilized as a crucial building block in the synthesis of a diverse range of pharmaceutical agents.[1][2][3] Its structural features, particularly the piperidine ring, make it an important scaffold in medicinal chemistry for the development of therapeutics targeting the central nervous system and other biological systems.[1][2][4] This technical guide provides an in-depth analysis of ethyl piperidine-4-carboxylate hydrochloride, focusing on its primary role as a synthetic intermediate, its chemical properties, and its limited direct biological activities.

Physicochemical Properties

Ethyl piperidine-4-carboxylate and its hydrochloride salt are white to pale yellow crystalline solids or colorless to slightly brown liquids.[1][3][4] The hydrochloride salt is generally more stable and easier to handle than the free base. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C8H16ClNO2 | [3] |

| Molecular Weight | 193.67 g/mol | [3] |

| CAS Number | 147636-76-8 | [3] |

| Melting Point | 140-142 °C | [3] |

| Boiling Point | 254 °C at 760 mmHg | [3] |

| Flash Point | 107.4 °C | [3] |

| Solubility | Soluble in water and common organic solvents like alcohols and ethers. | [3] |

Table 1: Physicochemical Properties of Ethyl Piperidine-4-Carboxylate Hydrochloride

Mechanism of Action: A Focus on Synthetic Utility

The primary "mechanism of action" of ethyl piperidine-4-carboxylate hydrochloride is not in a classical pharmacological sense of interacting with a specific biological target to elicit a physiological response. Instead, its significance lies in its role as a versatile chemical intermediate.[1][2] The piperidine ring and the ethyl ester functionality serve as reactive handles for the construction of more complex molecules with desired pharmacological activities.[5]

Role in the Synthesis of Pharmaceuticals

Ethyl piperidine-4-carboxylate is a key precursor in the synthesis of a variety of pharmaceuticals, including:

-

Analgesics and Anti-inflammatory Drugs: The piperidine scaffold is a common feature in many opioid analgesics.[2][4]

-

Antipsychotics and Antidepressants: This compound serves as a starting material for drugs targeting central nervous system disorders.[1]

-

Antidiarrheal Agents: A notable example is its use in the synthesis of Loperamide.[6]

The general synthetic workflow involving ethyl piperidine-4-carboxylate hydrochloride is depicted in the following diagram.

Caption: General synthetic workflow using ethyl piperidine-4-carboxylate.

Experimental Protocols: Synthesis of Ethyl Piperidine-4-Carboxylate

A common laboratory-scale synthesis of ethyl piperidine-4-carboxylate from 4-piperidinecarboxylic acid is described below.[7][8]

Materials:

-

4-Piperidinecarboxylic acid

-

Anhydrous ethanol

-

Thionyl chloride

-

Ethyl acetate (EtOAc)

-

10% Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve 4-Piperidinecarboxylic acid (10.0 mmol) in anhydrous ethanol (50 mL).[7]

-

Cool the reaction solution to 0 °C.[7]

-

Slowly add thionyl chloride (40.0 mmol) dropwise to the solution.[7]

-

Stir the reaction mixture and heat to reflux for 48 hours.[7]

-

After the reaction is complete, evaporate the solvent under reduced pressure to obtain a crude product.[7]

-

Dissolve the crude product in ethyl acetate and wash with a 10% sodium hydroxide solution.[7]

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 4-piperidinecarboxylate.[7]

Caption: Synthetic scheme for ethyl 4-piperidinecarboxylate.

Direct Biological Activity: Limited Evidence

While primarily a synthetic intermediate, there is some limited evidence suggesting potential direct biological activity of ethyl isonipecotate.

Histone Deacetylase (HDAC) Inhibition

One source indicates that ethyl isonipecotate may act as an inhibitor of histone deacetylases (HDACs).[4] HDAC inhibitors are a class of compounds that interfere with the function of HDAC enzymes, leading to an increase in the acetylation of histones and other proteins. This can result in altered gene expression and is an area of interest for the treatment of inflammatory diseases and cancer.[4] However, the specific HDAC isoforms inhibited and the potency of this inhibition are not well-documented in the provided search results.

Cytotoxicity

Ethyl isonipecotate has been reported to exhibit significant cytotoxicity against human cancer cells.[4] The exact mechanism of this cytotoxic effect is unknown but may involve receptor binding or reaction with nitrogen nucleophiles.[4] Further research is needed to elucidate the specific pathways involved in its anticancer activity.

Conclusion

Ethyl piperidine-4-carboxylate hydrochloride is a fundamentally important molecule in the field of drug discovery and development. Its primary "mechanism of action" is not as a direct therapeutic agent but as a versatile and indispensable synthetic intermediate. Its piperidine core provides a robust scaffold for the construction of a wide array of pharmacologically active compounds. While there are preliminary indications of direct biological effects, such as HDAC inhibition and cytotoxicity, these areas remain underexplored. Future research may uncover novel therapeutic applications for this compound or its derivatives, but its current and most significant value lies in its role as a key building block in the synthesis of modern medicines.

References

- 1. guidechem.com [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. nbinno.com [nbinno.com]

- 6. Loperamide - Wikipedia [en.wikipedia.org]

- 7. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]

- 8. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Solubility Profile of Ethyl Piperidine-4-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of ethyl piperidine-4-carboxylate hydrochloride (CAS RN: 147636-76-8), a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound is critical for its effective use in various synthetic processes and for the development of robust drug formulations. This document compiles available solubility information, details experimental protocols for its determination, and provides a logical workflow for solubility assessment.

Physicochemical Properties

Ethyl piperidine-4-carboxylate hydrochloride is the hydrochloride salt of ethyl piperidine-4-carboxylate. The presence of the hydrochloride salt significantly influences its physical and chemical properties, particularly its solubility, compared to its free base form (CAS RN: 1126-09-6).

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆ClNO₂ | [1] |

| Molecular Weight | 193.67 g/mol | [1] |

| Appearance | Colorless or pale yellow crystalline solid | [1] |

| Melting Point | 140-142 °C | [1] |

Solubility Profile

The hydrochloride salt of ethyl piperidine-4-carboxylate is generally characterized by its good solubility in polar solvents. This is a direct result of the ionic nature imparted by the protonated piperidine nitrogen.

Qualitative Solubility

A summary of the qualitative solubility of ethyl piperidine-4-carboxylate hydrochloride in various solvents is presented below. It is important to note that while the free base, ethyl piperidine-4-carboxylate, is described as miscible with water, the hydrochloride salt's solubility, although good, is not infinite.[2][3]

| Solvent | Qualitative Solubility | Reference |

| Water | Soluble | [1] |

| Alcohols (e.g., Ethanol, Methanol) | Soluble | [1] |

| Ethers | Soluble | [1] |

Quantitative Solubility Data

A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mg/mL) for ethyl piperidine-4-carboxylate hydrochloride in various solvents at different temperatures. The following table is provided as a template for researchers to populate with experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |

| Water | 20 | Data not available | e.g., Gravimetric, HPLC |

| Water | 40 | Data not available | e.g., Gravimetric, HPLC |

| Ethanol | 20 | Data not available | e.g., Gravimetric, HPLC |

| Methanol | 20 | Data not available | e.g., Gravimetric, HPLC |

| Dichloromethane | 20 | Data not available | e.g., Gravimetric, HPLC |

Experimental Protocols for Solubility Determination

The following section outlines a detailed, generalized experimental protocol for the determination of the aqueous solubility of ethyl piperidine-4-carboxylate hydrochloride, based on the OECD Guideline for the Testing of Chemicals, No. 105 ("Water Solubility") and employing a gravimetric method for quantification.[4][5][6][7]

Principle

The solubility of a compound in a specific solvent at a given temperature is determined by establishing a saturated solution in equilibrium with the undissolved solid. The concentration of the dissolved solute in the clear supernatant is then quantified.

Materials and Equipment

-

Ethyl piperidine-4-carboxylate hydrochloride (analytical grade)

-

Distilled or deionized water

-

Thermostatic shaker or water bath

-

Calibrated analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Glass vials with screw caps

-

Drying oven

-

Desiccator

Procedure

-

Preparation of the Test System:

-

Add an excess amount of ethyl piperidine-4-carboxylate hydrochloride to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the solvent (e.g., water) to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 20 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A preliminary test should be conducted to determine the time required to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the test temperature for a prolonged period (e.g., 24 hours) to allow the undissolved solid to settle.

-

Alternatively, centrifuge the vials at a controlled temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Analysis (Gravimetric Method):

-

Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to use a syringe fitted with a filter.

-

Transfer the aliquot to a pre-weighed, dry evaporating dish.

-

Evaporate the solvent in a drying oven at a temperature that will not cause decomposition of the solute (e.g., 60-80 °C).

-

Once the solvent has completely evaporated, place the evaporating dish in a desiccator to cool to room temperature.

-

Weigh the evaporating dish with the dried residue.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the evaporating dish from the final constant weight.

-

The solubility is then expressed as the mass of the solute per volume of the solvent (e.g., in g/100 mL).

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a chemical compound.

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

Ethyl piperidine-4-carboxylate hydrochloride is a water-soluble compound, a property that is advantageous for its use in aqueous reaction media and for certain formulation strategies. While qualitative data confirms its solubility in polar solvents, there is a notable absence of precise quantitative solubility data in the public domain. The experimental protocol detailed in this guide provides a robust framework for researchers to determine these critical parameters. The generation of such quantitative data will be invaluable for optimizing synthetic procedures and for the rational design of drug delivery systems.

References

An In-depth Technical Guide to Ethyl Piperidine-4-Carboxylate Hydrochloride for Researchers and Drug Development Professionals

An essential building block in modern drug discovery, ethyl piperidine-4-carboxylate hydrochloride is a versatile intermediate with significant applications in the synthesis of a wide range of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and insights into its role in drug development.

Core Physical and Chemical Properties

Ethyl piperidine-4-carboxylate hydrochloride is a white to pale yellow crystalline solid. Its structure, combining a piperidine ring with an ethyl carboxylate group and presented as a hydrochloride salt, imparts specific characteristics crucial for its use in chemical synthesis.

Table 1: Physical and Chemical Properties of Ethyl Piperidine-4-Carboxylate Hydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆ClNO₂ | [1] |

| Molecular Weight | 193.67 g/mol | [1] |

| Appearance | Colorless or pale yellow crystalline solid | [1] |

| Melting Point | 140-142 °C | [1] |

| Boiling Point | 254 °C at 760 mmHg | [1] |

| Solubility | Soluble in water and common organic solvents such as alcohols and ethers. | [1] |

| Stability | Stable under recommended storage conditions. | [2] |

Synthesis and Purification

The hydrochloride salt of ethyl piperidine-4-carboxylate is typically prepared from its free base, ethyl piperidine-4-carboxylate.

Synthesis of Ethyl Piperidine-4-Carboxylate (Free Base)

A common laboratory-scale synthesis involves the esterification of isonipecotic acid with ethanol in the presence of a catalyst.

-

Dissolve isonipecotic acid (1 equivalent) in absolute ethanol.

-

Cool the solution to 0 °C.

-

Slowly add thionyl chloride (4 equivalents) dropwise to the cooled solution.

-

Heat the reaction mixture to reflux and maintain for 48 hours.

-

After the reaction is complete, remove the solvent under reduced pressure to yield the crude product as a yellow oil.

-

Dissolve the crude product in ethyl acetate and wash with a 10% sodium hydroxide solution.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain pure ethyl piperidine-4-carboxylate.

Preparation of Ethyl Piperidine-4-Carboxylate Hydrochloride

The hydrochloride salt is generally prepared by treating the free base with hydrochloric acid.

-

Dissolve the synthesized ethyl piperidine-4-carboxylate free base in a suitable anhydrous organic solvent (e.g., diethyl ether, isopropanol).

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in the same or a compatible solvent (e.g., methanolic HCl) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration.

-

Wash the collected solid with a cold, anhydrous solvent to remove any unreacted starting material or excess acid.

-

Dry the product under vacuum to obtain pure ethyl piperidine-4-carboxylate hydrochloride.

Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

δ 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃) : Quartet corresponding to the two protons of the ethyl ester methylene group.

-

δ 3.07 (dt, J = 12.6, 3.6 Hz, 2H, 2 × CHpip) : Protons on the piperidine ring adjacent to the nitrogen.

-

δ 2.61 (td, J = 12.3, 2.7 Hz, 2H, 2 × CHpip) : Protons on the piperidine ring adjacent to the nitrogen.

-

δ 2.38 (tt, J = 11.3, 3.9 Hz, 1H, CH) : Proton at the 4-position of the piperidine ring.

-

δ 1.94 - 1.78 (m, 2H, 2 × CHpip) : Protons on the piperidine ring.

-

δ 1.59 (adtd, J = 13.4, 11.4, 4.0 Hz, 2H, 2 × CHpip) : Protons on the piperidine ring.

-

δ 1.24 (t, J = 7.1 Hz, 3H, OCH₂CH₃) : Triplet for the three protons of the ethyl ester methyl group.

Expected Changes for the Hydrochloride Salt: Upon protonation of the piperidine nitrogen, the electron density around the ring protons will decrease, leading to a downfield shift (higher ppm values) for the piperidine ring protons in the ¹H NMR spectrum. The N-H proton will also appear as a broad singlet.

Infrared (IR) Spectroscopy

The IR spectrum of the free base exhibits characteristic peaks for the amine and ester functional groups.

Expected Changes for the Hydrochloride Salt: The formation of the ammonium salt will result in the appearance of a broad absorption band in the region of 2400-3000 cm⁻¹ corresponding to the N⁺-H stretching vibration. The C=O stretching vibration of the ester group may experience a slight shift.

Mass Spectrometry (MS)

The mass spectrum of the free base shows a molecular ion peak (M⁺) at m/z 157.[3]

Expected Changes for the Hydrochloride Salt: In the mass spectrum of the hydrochloride salt, the molecular ion peak will still correspond to the free base (m/z 157), as the hydrochloride salt will likely dissociate in the mass spectrometer.

Stability and Reactivity

Ethyl piperidine-4-carboxylate hydrochloride is a stable compound under normal storage conditions, though it is advisable to store it in a cool, dry place under an inert atmosphere.[1][2]

-

Reactivity with Bases: As a hydrochloride salt, it will react with strong bases to liberate the free base, ethyl piperidine-4-carboxylate.

-

Incompatible Materials: It is incompatible with strong oxidizing agents and strong bases.[2]

-

Hazardous Decomposition Products: Under fire conditions, it may decompose to produce carbon oxides and nitrogen oxides.[2]

Role in Drug Development

Ethyl piperidine-4-carboxylate and its derivatives are crucial intermediates in the synthesis of numerous active pharmaceutical ingredients. The piperidine moiety is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties.

This compound serves as a key starting material for the synthesis of complex molecules, including analgesics, antipsychotics, and anti-inflammatory agents.[4] Its utility lies in the ability to modify both the piperidine nitrogen and the ester functionality to introduce diverse chemical moieties and modulate the pharmacological activity of the final compound. For instance, it is a precursor in the synthesis of loperamide and fentanyl analogs.[4][5][6]

Safety and Handling

Standard laboratory safety precautions should be observed when handling ethyl piperidine-4-carboxylate hydrochloride. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.

In case of contact:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical advice.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of the physical and chemical properties of ethyl piperidine-4-carboxylate hydrochloride. For researchers and drug development professionals, a thorough characterization of this intermediate is the first step towards its successful application in the synthesis of novel and effective therapeutics.

References

- 1. chembk.com [chembk.com]

- 2. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Loperamide - Wikipedia [en.wikipedia.org]

- 6. apps.dtic.mil [apps.dtic.mil]

Spectroscopic Data of Ethyl Piperidine-4-carboxylate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl piperidine-4-carboxylate hydrochloride, a key intermediate in pharmaceutical synthesis. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The protonation of the piperidine nitrogen to form the hydrochloride salt is expected to induce significant downfield shifts in the signals of adjacent protons and carbons due to the electron-withdrawing effect of the newly formed ammonium group.

¹H NMR Data of Ethyl Piperidine-4-carboxylate (Free Base)

The following table summarizes the ¹H NMR spectral data for ethyl piperidine-4-carboxylate in a deuterated chloroform (CDCl₃) solvent.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.13 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| 3.09 | Doublet of triplets (dt) | 2H | Piperidine H2e, H6e |

| 2.64 | Triplet of doublets (td) | 2H | Piperidine H2a, H6a |

| 2.41 | Multiplet (m) | 1H | Piperidine H4 |

| 1.89 | Multiplet (m) | 2H | Piperidine H3e, H5e |

| 1.68 - 2.06 | Multiplet (m) | 2H | Piperidine H3a, H5a |

| 1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Expected Changes for the Hydrochloride Salt: Upon formation of the hydrochloride salt, the protons on the carbons adjacent to the nitrogen (positions 2 and 6) are expected to shift downfield significantly due to the inductive effect of the positive charge on the nitrogen atom. The N-H proton itself would likely appear as a broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration.

¹³C NMR Data of Ethyl Piperidine-4-carboxylate (Free Base)

The table below outlines the ¹³C NMR chemical shifts for the free base.

| Chemical Shift (ppm) | Assignment |

| 175.0 | C =O (Ester) |

| 60.3 | -O-CH₂ -CH₃ |

| 46.0 | Piperidine C2, C6 |

| 41.5 | Piperidine C4 |

| 28.5 | Piperidine C3, C5 |

| 14.2 | -O-CH₂-CH₃ |

Expected Changes for the Hydrochloride Salt: Similar to the ¹H NMR, the carbon atoms of the piperidine ring, particularly C2 and C6, are expected to experience a downfield shift upon protonation of the nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of ethyl piperidine-4-carboxylate hydrochloride is expected to show characteristic absorptions for the ester functional group and the secondary amine salt.

Key IR Absorptions for Ethyl Piperidine-4-carboxylate (Free Base)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H Stretch (secondary amine) |

| 2940-2850 | Strong | C-H Stretch (aliphatic) |

| 1730 | Strong | C=O Stretch (ester) |

| 1180 | Strong | C-O Stretch (ester) |

Expected Changes for the Hydrochloride Salt: The IR spectrum of the hydrochloride salt will exhibit significant changes in the N-H region. A broad and strong absorption band is expected in the range of 2700-2400 cm⁻¹, which is characteristic of the N⁺-H stretching vibration in an ammonium salt. Additionally, N-H bending vibrations are expected to appear around 1600-1500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For ethyl piperidine-4-carboxylate, the molecular formula is C₈H₁₅NO₂ and the molecular weight is 157.21 g/mol .[1] The molecular formula for the hydrochloride salt is C₈H₁₆ClNO₂.

Mass Spectrum of Ethyl Piperidine-4-carboxylate (Free Base)

The mass spectrum of the free base would show a molecular ion peak (M⁺) at m/z 157. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or the entire ester group (-COOCH₂CH₃, 73 Da).

Expected Data for the Hydrochloride Salt: In a typical mass spectrometry experiment using techniques like electrospray ionization (ESI), the spectrum of the hydrochloride salt would show a peak for the protonated molecule [M+H]⁺ at the same m/z as the molecular ion of the free base (m/z 157). The chloride ion is generally not observed as it is a counter-ion.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data discussed above.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

Weigh approximately 10-20 mg of ethyl piperidine-4-carboxylate hydrochloride for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD)) in a clean, dry vial. The choice of solvent is critical as the compound must be fully soluble.

-

Transfer the solution to a 5 mm NMR tube. The final volume should be approximately 0.6-0.7 mL.

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32 scans.

-

Spectral Width: 0-12 ppm.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled experiment.

-

Number of Scans: 1024-4096 scans (due to the low natural abundance of ¹³C).

-

Spectral Width: 0-220 ppm.

-

Relaxation Delay: 2-5 seconds.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

-

For ¹H NMR, integrate the peaks to determine the relative number of protons.

Infrared (IR) Spectroscopy (ATR-FTIR)

Sample Preparation:

Attenuated Total Reflectance (ATR) is a suitable technique for solid samples like hydrochloride salts as it requires minimal sample preparation.

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid ethyl piperidine-4-carboxylate hydrochloride sample directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the spectrum of the sample.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of ethyl piperidine-4-carboxylate hydrochloride (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

Instrument Parameters:

-

Mass Spectrometer: An electrospray ionization mass spectrometer (ESI-MS).

-

Ionization Mode: Positive ion mode.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizing Gas: Nitrogen.

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum. The data will show the mass-to-charge ratio (m/z) of the ions generated.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like ethyl piperidine-4-carboxylate hydrochloride.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to Ethyl Piperidine-4-Carboxylate Hydrochloride: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl piperidine-4-carboxylate hydrochloride, a pivotal heterocyclic compound, has played a significant role in the advancement of medicinal chemistry and drug development. While the precise moment of its initial synthesis is not prominently documented, its history is intrinsically linked to the broader exploration of piperidine derivatives that commenced in the mid-20th century. This guide provides a comprehensive overview of the historical context, synthesis methodologies, physicochemical properties, and the critical role of this compound as a versatile building block in the synthesis of a wide array of pharmaceutical agents. Particular focus is given to its application in the development of Survival of Motor Neuron (SMN) protein modulators and RhoA kinase inhibitors. Detailed experimental protocols and visual representations of synthetic and signaling pathways are included to serve as a valuable resource for researchers in the field.

Discovery and Historical Context

The discovery of ethyl piperidine-4-carboxylate hydrochloride is not attributable to a single breakthrough but rather evolved from the extensive research into piperidine-containing compounds that gained momentum in the mid-1900s. The piperidine scaffold itself has been a subject of chemical investigation since the 19th century, with early work focusing on its isolation from natural sources and understanding its fundamental properties.

The true significance of piperidine derivatives, including ethyl piperidine-4-carboxylate hydrochloride, emerged with the growth of medicinal chemistry. Researchers recognized the piperidine ring as a valuable pharmacophore due to its ability to confer favorable pharmacokinetic properties to drug candidates. The development of robust synthetic methods, such as the catalytic hydrogenation of pyridine precursors, made a wide range of piperidine derivatives readily accessible for investigation in drug discovery programs. Although a specific seminal publication detailing the first synthesis of the hydrochloride salt is not readily identifiable, its preparation follows established principles of esterification and salt formation that were well-understood during this period of rapid advancement in organic synthesis.

Physicochemical Properties

Ethyl piperidine-4-carboxylate hydrochloride is a white to off-white crystalline solid. Its physicochemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₈H₁₆ClNO₂ | [1] |

| Molecular Weight | 193.67 g/mol | [1] |

| Melting Point | 140-142 °C | [1] |

| Boiling Point | 204 °C (of free base) | [2] |

| Density | 1.02 g/mL at 25 °C (of free base) | [2] |

| Refractive Index | n20/D 1.459 (of free base) | [2] |

| Solubility | Soluble in water | |

| CAS Number | 147636-76-8 | [1] |

Synthesis and Experimental Protocols

The synthesis of ethyl piperidine-4-carboxylate hydrochloride is most commonly achieved through a two-step process: the esterification of isonipecotic acid followed by the formation of the hydrochloride salt, or through the catalytic hydrogenation of a pyridine precursor.

Synthesis from Isonipecotic Acid

This method involves the Fischer esterification of isonipecotic acid (piperidine-4-carboxylic acid) with ethanol in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid or hydrochloric acid, or thionyl chloride. The subsequent treatment with hydrochloric acid yields the desired hydrochloride salt.

Experimental Protocol:

-

Esterification: To a solution of isonipecotic acid (1 equivalent) in absolute ethanol (10-20 volumes), slowly add thionyl chloride (2-4 equivalents) at 0 °C.

-

The reaction mixture is then heated to reflux and maintained for 4-6 hours.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield ethyl piperidine-4-carboxylate.

-

Hydrochloride Salt Formation: The resulting ethyl piperidine-4-carboxylate is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

A solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring.

-

The precipitated ethyl piperidine-4-carboxylate hydrochloride is collected by filtration, washed with cold solvent, and dried under vacuum.

Synthesis via Catalytic Hydrogenation

An alternative and widely used industrial method is the catalytic hydrogenation of ethyl isonicotinate (the corresponding pyridine derivative).

Experimental Protocol:

-

Ethyl isonicotinate (1 equivalent) is dissolved in a suitable solvent, such as ethanol or acetic acid.

-

A hydrogenation catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO₂), is added to the solution.

-

The mixture is subjected to hydrogen gas at elevated pressure (typically 50-100 psi) in a hydrogenation apparatus.

-

The reaction is stirred at room temperature or with gentle heating until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration through a pad of Celite.

-

The filtrate, containing ethyl piperidine-4-carboxylate, is then treated with a solution of hydrochloric acid to precipitate the hydrochloride salt as described in the previous method.

Caption: General synthetic pathways to Ethyl Piperidine-4-Carboxylate Hydrochloride.

Role in Drug Development

Ethyl piperidine-4-carboxylate hydrochloride is a versatile intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a secondary amine and an ester group, allows for a wide range of chemical modifications, making it a valuable scaffold in drug design.

Intermediate in the Synthesis of SMN Protein Modulators

Spinal Muscular Atrophy (SMA) is a debilitating genetic disease characterized by the loss of motor neurons due to insufficient levels of the Survival of Motor Neuron (SMN) protein.[3] Ethyl piperidine-4-carboxylate is a key building block in the synthesis of small molecule SMN protein modulators. These compounds aim to increase the production of functional SMN protein from the SMN2 gene.[4] The synthesis of these modulators often involves the coupling of the piperidine nitrogen to a heterocyclic core, followed by modification of the ester group.[5]

Caption: Role as an intermediate in SMN protein modulator synthesis.

The SMN protein is a critical component of the spliceosome, a complex responsible for pre-mRNA splicing. In SMA patients, a deficiency in SMN protein leads to splicing defects, particularly in motor neurons. SMN protein modulators, synthesized using ethyl piperidine-4-carboxylate hydrochloride, can help restore proper splicing and increase the levels of functional SMN protein.

Caption: Simplified SMN protein signaling pathway and the action of SMN modulators.

Precursor for RhoA Kinase Inhibitors

The RhoA signaling pathway plays a crucial role in various cellular processes, and its dysregulation is implicated in cardiovascular diseases such as hypertension and vascular inflammation.[6] Ethyl piperidine-4-carboxylate hydrochloride serves as a starting material for the synthesis of RhoA kinase (ROCK) inhibitors. These inhibitors are being investigated for their therapeutic potential in treating cardiovascular disorders. The synthesis typically involves N-alkylation or N-arylation of the piperidine ring and subsequent modifications of the ester functionality.

Caption: Role as a precursor in the synthesis of RhoA kinase inhibitors.

The RhoA pathway, when activated, leads to a cascade of events including smooth muscle contraction, cell proliferation, and inflammation. ROCK inhibitors, derived from ethyl piperidine-4-carboxylate hydrochloride, can block these downstream effects, leading to vasodilation and anti-inflammatory responses.

Caption: Simplified RhoA signaling pathway and the action of RhoA/ROCK inhibitors.

Conclusion

Ethyl piperidine-4-carboxylate hydrochloride, a compound with a rich history rooted in the development of piperidine chemistry, continues to be a cornerstone in modern drug discovery and development. Its versatile structure and accessibility have made it an indispensable tool for medicinal chemists. The ability to serve as a key intermediate in the synthesis of innovative therapeutics for diseases such as Spinal Muscular Atrophy and cardiovascular disorders underscores its enduring importance. This guide has provided a detailed overview of its history, synthesis, properties, and applications, offering valuable insights for researchers dedicated to advancing the frontiers of pharmaceutical science.

References

- 1. Design and synthesis of small molecule RhoA inhibitors: a new promising therapy for cardiovascular diseases? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery, Synthesis and Biological Evaluation of Novel SMN Protein Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SMN-inducing compounds for the treatment of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery, synthesis, and biological evaluation of novel SMN protein modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SMN Modulator ML372 Increases SMN Protein Abundance, Body Weight, Lifespan, and Rescues Motor Function in SMNΔ7 SMA Mice - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. RhoGTPase in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Ethyl Piperidine-4-Carboxylate Hydrochloride as a Core Pharmaceutical Intermediate: A Technical Guide

Abstract: This technical guide provides an in-depth analysis of ethyl piperidine-4-carboxylate hydrochloride, a pivotal intermediate in the pharmaceutical industry. It details the compound's physicochemical properties, synthesis methodologies, and its critical role as a versatile building block in the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs). The guide focuses on its application in the development of major drug classes, particularly opioid analgesics like fentanyl, meperidine, and their analogues. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to serve as a comprehensive resource for researchers, chemists, and professionals in drug development.

Introduction

Ethyl piperidine-4-carboxylate, also known as ethyl isonipecotate, is a heterocyclic compound featuring a piperidine ring functionalized with an ethyl ester at the 4-position.[1][2] Its hydrochloride salt is frequently used to improve handling and solubility characteristics. The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous drugs targeting the central nervous system.[3][4] Consequently, ethyl piperidine-4-carboxylate hydrochloride serves as a fundamental starting material or intermediate for synthesizing drugs across various therapeutic areas, including analgesia, antipsychotics, and cardiovascular disease.[1][2][5] Its utility stems from the two primary reactive sites: the secondary amine of the piperidine ring, which allows for N-alkylation and N-acylation, and the ethyl ester group, which can be modified or retained in the final API.[5]

Physicochemical Properties

The physical and chemical properties of ethyl piperidine-4-carboxylate and its hydrochloride salt are crucial for their application in synthesis, determining reaction conditions, and purification strategies. A summary of these properties is presented below.

| Property | Ethyl Piperidine-4-carboxylate (Free Base) | Ethyl Piperidine-4-carboxylate Hydrochloride |

| Synonyms | Ethyl isonipecotate, 4-Carbethoxypiperidine | Ethyl isonipecotate HCl, Isonipecotic acid ethyl ester HCl |

| CAS Number | 1126-09-6[1][2][6] | 147636-76-8[7][8] |

| Molecular Formula | C₈H₁₅NO₂[6][9] | C₈H₁₆ClNO₂[7][8] |

| Molecular Weight | 157.21 g/mol [6][9][10] | 193.67 g/mol [7] |

| Appearance | Clear colorless to slightly brown/yellow liquid[1][2] | Colorless or pale yellow crystalline solid[7] |

| Boiling Point | 204 °C[9][11] | 254 °C at 760 mmHg[7] |

| Density | 1.02 g/mL at 25 °C[9][11] | Not specified |

| Melting Point | Not applicable | 140-142 °C[7] |

| Solubility | Miscible with organic solvents; sparingly soluble in water[1][9] | Soluble in water and common organic solvents[7] |

Synthesis of Ethyl Piperidine-4-Carboxylate Hydrochloride

The most common and high-yielding method for synthesizing ethyl piperidine-4-carboxylate is the Fischer esterification of 4-piperidinecarboxylic acid (isonipecotic acid). The resulting free base can then be readily converted to its hydrochloride salt.

Experimental Protocol: Esterification of Isonipecotic Acid

This protocol describes the synthesis of the free base, ethyl piperidine-4-carboxylate, from isonipecotic acid.

Materials:

-

4-Piperidinecarboxylic acid (Isonipecotic acid)

-

Anhydrous ethanol

-

Thionyl chloride (SOCl₂)

-

Ethyl acetate (EtOAc)

-

10% Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-piperidinecarboxylic acid (1.0 eq) in anhydrous ethanol (e.g., ~40 mL per 10 mmol of acid).[9][12]

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add thionyl chloride (4.0 eq) dropwise to the cooled solution.[9][12]

-

Heat the reaction mixture to reflux and maintain for approximately 48 hours.[9][12]

-

After the reaction is complete, remove the solvent (ethanol) under reduced pressure, yielding a crude oily product.[9][12]

-

Dissolve the crude product in ethyl acetate and wash it with a 10% aqueous NaOH solution to neutralize any remaining acid.[9][12]

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield pure ethyl 4-piperidinecarboxylate as a clear oil. A typical reported yield for this procedure is 94%.[9]

Formation of Hydrochloride Salt: To obtain the hydrochloride salt, the purified ethyl 4-piperidinecarboxylate free base is dissolved in a suitable solvent (e.g., ether or isopropanol) and treated with a solution of hydrochloric acid.[7] The resulting precipitate is then filtered and dried.

Core Applications in Pharmaceutical Synthesis

Ethyl piperidine-4-carboxylate hydrochloride is a cornerstone intermediate for several classes of high-impact pharmaceuticals, especially potent analgesics.

The Fentanyl Analogue Family

Fentanyl, carfentanil, and remifentanil are powerful synthetic opioids belonging to the 4-anilidopiperidine class.[13][14] The synthesis of these molecules often involves precursors derived from 4-piperidone or ethyl piperidine-4-carboxylate. The general strategy involves constructing the N-aryl-N-(piperidin-4-yl)acetamide core.